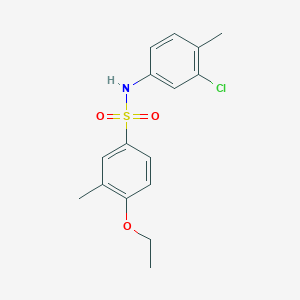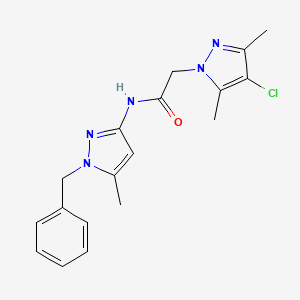![molecular formula C15H18N2O4 B11478882 Ethyl 4,5-dihydro-3-[[(phenylmethyl)amino]carbonyl]-5-isoxazoleacetate CAS No. 1020243-96-2](/img/structure/B11478882.png)
Ethyl 4,5-dihydro-3-[[(phenylmethyl)amino]carbonyl]-5-isoxazoleacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-[3-(benzylcarbamoyl)-4,5-dihydro-1,2-oxazol-5-yl]acetate is a synthetic organic compound with a complex molecular structure It is characterized by the presence of an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[3-(benzylcarbamoyl)-4,5-dihydro-1,2-oxazol-5-yl]acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide. The reaction is typically carried out under acidic or basic conditions, depending on the specific reagents used.
Introduction of the Benzylcarbamoyl Group: The benzylcarbamoyl group can be introduced through a nucleophilic substitution reaction, where a benzylamine derivative reacts with an appropriate electrophile, such as an acyl chloride or an ester.
Esterification: The final step involves the esterification of the oxazole derivative with ethanol in the presence of an acid catalyst to form the ethyl ester group.
Industrial Production Methods
Industrial production of ethyl 2-[3-(benzylcarbamoyl)-4,5-dihydro-1,2-oxazol-5-yl]acetate may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. This can include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-[3-(benzylcarbamoyl)-4,5-dihydro-1,2-oxazol-5-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be used to convert the oxazole ring to a more saturated structure. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The benzylcarbamoyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the benzyl group.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: Benzylamine derivatives, acyl chlorides, esters.
Major Products Formed
Oxidation: Formation of carboxylic acids, ketones, or aldehydes.
Reduction: Formation of saturated oxazole derivatives.
Substitution: Formation of substituted carbamoyl derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl-4,5-Dihydro-3-[[(Phenylmethyl)amino]carbonyl]-5-isoxazolacetat hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und entzündungshemmender Eigenschaften.
Medizin: Wird auf sein Potenzial als pharmazeutischer Zwischenstoff bei der Entwicklung neuer Medikamente untersucht.
Industrie: Wird bei der Herstellung von Spezialchemikalien und -materialien eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von Ethyl-4,5-Dihydro-3-[[(Phenylmethyl)amino]carbonyl]-5-isoxazolacetat beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren. Der Isoxazolring und die Phenylmethylaminogruppe spielen eine entscheidende Rolle für ihre Bindungsaffinität und Spezifität. Die genauen beteiligten Wege hängen vom spezifischen biologischen Kontext ab, in dem die Verbindung verwendet wird.
Ähnliche Verbindungen:
- Ethyl-4,5-Dihydro-3-[[(Phenylmethyl)amino]carbonyl]-5-isoxazolpropionat
- Methyl-4,5-Dihydro-3-[[(Phenylmethyl)amino]carbonyl]-5-isoxazolacetat
- Ethyl-4,5-Dihydro-3-[[(Phenylmethyl)amino]carbonyl]-5-isoxazolbutyrat
Vergleich: Ethyl-4,5-Dihydro-3-[[(Phenylmethyl)amino]carbonyl]-5-isoxazolacetat ist aufgrund seiner spezifischen Estergruppe einzigartig, die seine Löslichkeit, Reaktivität und biologische Aktivität beeinflussen kann. Im Vergleich zu ähnlichen Verbindungen kann es unterschiedliche pharmakokinetische Eigenschaften und Bindungsaffinitäten aufweisen, was es zu einer wertvollen Verbindung für bestimmte Anwendungen in der medizinischen Chemie und organischen Synthese macht.
Wirkmechanismus
The mechanism of action of ethyl 2-[3-(benzylcarbamoyl)-4,5-dihydro-1,2-oxazol-5-yl]acetate involves its interaction with specific molecular targets and pathways. The oxazole ring and benzylcarbamoyl group can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism may vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-[3-(benzylcarbamoyl)-4,5-dihydro-1,2-oxazol-5-yl]acetate can be compared with other similar compounds, such as:
Ethyl (benzylcarbamoyl)formate: Similar structure but with a formate group instead of an oxazole ring.
Imidazole Derivatives: Compounds with an imidazole ring, which may have different biological activities and chemical properties.
Indole Derivatives: Compounds with an indole ring, known for their diverse biological activities.
The uniqueness of ethyl 2-[3-(benzylcarbamoyl)-4,5-dihydro-1,2-oxazol-5-yl]acetate lies in its specific combination of functional groups, which can confer distinct chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
1020243-96-2 |
|---|---|
Molekularformel |
C15H18N2O4 |
Molekulargewicht |
290.31 g/mol |
IUPAC-Name |
ethyl 2-[3-(benzylcarbamoyl)-4,5-dihydro-1,2-oxazol-5-yl]acetate |
InChI |
InChI=1S/C15H18N2O4/c1-2-20-14(18)9-12-8-13(17-21-12)15(19)16-10-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3,(H,16,19) |
InChI-Schlüssel |
FHRFPVLDMOAFDZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC1CC(=NO1)C(=O)NCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-[4-(Benzyloxy)phenyl]-3-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11478829.png)
![5-Oxo-3-phenyl-7-[4-(propan-2-yloxy)phenyl]-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11478830.png)
![8-benzyl-7-(furan-2-yl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11478835.png)
![4-chloro-N-[1-(4-chlorophenyl)-4-hydroxy-2,6-dioxo-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzenesulfonamide](/img/structure/B11478843.png)
![2,4-dichloro-N-[1,1,1,3,3,3-hexafluoro-2-(morpholin-4-yl)propan-2-yl]benzamide](/img/structure/B11478856.png)
![N-(2-{[(4-ethoxyphenyl)carbonyl]amino}ethyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11478859.png)
![Ethyl 3-({[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]carbonyl}amino)-3-(3-nitrophenyl)propanoate](/img/structure/B11478878.png)
![Allyl 4-(3-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a][1,3]benzimidazole-3-carboxylate](/img/structure/B11478889.png)

![Methyl 4-{2-[(4-methoxyphenyl)carbamoyl]-3-methyl-6-oxo-4,5,6,7-tetrahydrothieno[2,3-b]pyridin-4-yl}benzoate](/img/structure/B11478896.png)
![2-[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]-N-[3-(9H-carbazol-9-yl)propyl]acetamide](/img/structure/B11478907.png)

![N'-[(6,7-dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]-N,N-dimethylimidoformamide](/img/structure/B11478914.png)
